1-(4-Iodo-1H-indol-3-YL)-ethanone
Overview
Description
1-(4-Iodo-1H-indol-3-YL)-ethanone, also known as 4-iodoindole, is an organic compound that has been used in a number of scientific research applications. This compound has a wide range of uses, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects in living organisms. In
Scientific Research Applications
Synthesis and Biological Evaluation
1-(4-Iodo-1H-indol-3-yl)-ethanone has been utilized in the synthesis of novel chalcone derivatives. These compounds are prepared through a series of reactions, including the reaction of indole with chloroacetylchloride, and evaluated for their anti-inflammatory activity in wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).
Antimicrobial Activity
A series of 1H-Indole derivatives, synthesized from a reaction involving indole and chloroacetylchloride, were screened for their antimicrobial activity. The compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, and antifungal activity against Aspergillus niger and Candida albicans (Author, 2020).
Catalysis in Syntheses
1-(4-Iodo-1H-indol-3-yl)-ethanone is used as a reactant in the synthesis of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones, facilitated by B(HSO4)3 as a catalyst. This process offers advantages like short reaction time and excellent yield (Mosslemin & Movahhed, 2012).
Anti-Oxidant and Anti-Microbial Properties
Novel 1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, synthesized using 1-(4-Iodo-1H-indol-3-yl)-ethanone, have been evaluated for their anti-oxidant and anti-microbial activities, showing excellent efficacy compared to standard drugs (Gopi, Sastry, & Dhanaraju, 2016).
Polymer Synthesis
This compound is also involved in the synthesis of poly(2,2′,3,3′-indole) through photochemical reactions, leading to the formation of oligomeric chains with potential applications in material science (Shagun et al., 2012).
COX-2 Enzyme and Pharmacological Effects
In research aiming to develop novel nonsteroidal anti-inflammatory drugs, 1-(4-Iodo-1H-indol-3-yl)-ethanone derivatives were synthesized and evaluated for their effects on the COX-2 enzyme and in vivo analgesic and anti-inflammatory activities (Kumar et al., 2022).
properties
IUPAC Name |
1-(4-iodo-1H-indol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETHSVNOUWYRPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363842 | |
Record name | 3-Acetyl-4-iodoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodo-1H-indol-3-YL)-ethanone | |
CAS RN |
72527-77-6 | |
Record name | 3-Acetyl-4-iodoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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